molecular formula C23H18N2O5 B14958160 2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-3-yl)acetamide

2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-3-yl)acetamide

Cat. No.: B14958160
M. Wt: 402.4 g/mol
InChI Key: FZEJAQBCXSEOCP-UHFFFAOYSA-N
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Description

Structure and Synthesis The compound features a coumarin core (8-methoxy-2-oxo-2H-chromen-3-yl) linked via a phenoxy group to an acetamide moiety substituted with a pyridin-3-yl group. Its synthesis involves a solvent-free reaction of 2-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate, catalyzed by piperidine, followed by functionalization of the phenoxy-acetamide chain . This method emphasizes eco-friendly conditions and high efficiency.

Properties

Molecular Formula

C23H18N2O5

Molecular Weight

402.4 g/mol

IUPAC Name

2-[4-(8-methoxy-2-oxochromen-3-yl)phenoxy]-N-pyridin-3-ylacetamide

InChI

InChI=1S/C23H18N2O5/c1-28-20-6-2-4-16-12-19(23(27)30-22(16)20)15-7-9-18(10-8-15)29-14-21(26)25-17-5-3-11-24-13-17/h2-13H,14H2,1H3,(H,25,26)

InChI Key

FZEJAQBCXSEOCP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC=C(C=C3)OCC(=O)NC4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-3-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as microwave-assisted synthesis and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the carbonyl group would yield a hydroxylated coumarin .

Scientific Research Applications

2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit bacterial DNA gyrase, which is essential for bacterial DNA replication . Additionally, it may exert its effects through modulation of inflammatory pathways and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Coumarin Backbones

N-(2-Oxo-4-propoxy-2H-chromen-3-yl)acetamide
  • Core : Coumarin with a propoxy group at position 3.
  • Key Differences: Lacks the phenoxy linkage and pyridinyl group.
N-(4-(8-Methoxy-2-Oxo-2H-Chromen-3-yl) Thiazol-2-yl) Amide Derivatives
  • Core : Coumarin fused with a thiazole ring.
  • Key Differences: Thiazole replaces the phenoxy-acetamide chain.
  • Synthesis : Utilizes similar solvent-free conditions but introduces heterocyclic diversity for enhanced bioactivity .

Phenoxy-Acetamide Derivatives with Heterocyclic Substitutions

ORM-10962
  • Structure : 2-(4-Hydroxypiperidin-1-yl)-N-(6-((2-phenylchroman-6-yl)oxy)pyridin-3-yl)acetamide.
  • Key Differences : Chroman (saturated benzopyran) replaces coumarin; piperidinyl group alters solubility.
  • Activity : Potent sodium/calcium exchanger inhibitor, highlighting the impact of chroman vs. coumarin on ion channel targeting .
2-(4-Chloro-3-methylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide
  • Structure : Oxazolopyridine-benzyl substitution.
  • Key Differences : Chlorophenyl and oxazole moieties introduce steric bulk and electron-withdrawing effects.
  • Applications : Explored for kinase inhibition due to oxazole’s affinity for ATP-binding pockets .

Bioactive Analogues with Diverse Cores

Thiazolidinedione Derivatives (e.g., Compound 73)
  • Structure: (Z)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)-N-(3-fluorophenyl)acetamide.
  • Key Differences : Thiazolidinedione core replaces coumarin; fluorophenyl enhances anti-inflammatory activity.
  • Activity : 73 showed 87% inflammation reduction in vitro, comparable to indomethacin .
Phenoxyaromatic Acid Derivatives (e.g., 19p)
  • Structure: 2-(4-(2-([1,1′-biphenyl]-3-ylamino)-2-oxoethyl)phenoxy)-2-methylpropanoic acid.
  • Key Differences: Biphenyl and propanoic acid groups improve radiotherapy sensitization via ROS modulation .

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